2-(benzylthio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Overview
Description
2-(benzylthio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C20H13F3N2S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.07515408 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characteristics and Synthesis
Nicotinonitrile derivatives, including compounds like "2-(benzylthio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile," have been a focus of structural analysis to understand their molecular configurations and interactions. For example, the crystal structure analysis of nicotinonitrile derivatives reveals non-planar configurations, allowing insights into their molecular packing and potential reactivity in various chemical contexts (Chantrapromma et al., 2009). Such studies provide a foundation for synthesizing novel compounds with desired properties.
Antimicrobial and Antimycobacterial Activities
Research into the antimicrobial properties of nicotinonitrile derivatives underscores their potential as therapeutic agents. Synthesis and evaluation of novel pyrido[2,3-d]pyrimidine derivatives starting from nicotinonitrile compounds have shown promising antibacterial and antifungal activities (Behalo, 2008). Additionally, the development of nicotinonitrile-based s-triazines has been reported to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, presenting a potential pathway for new treatments (Patel, Chikhalia, & Kumari, 2014).
Catalytic and Material Applications
The versatility of nicotinonitrile derivatives extends into materials science and catalysis. For instance, half-sandwich Ruthenium(II) complexes with nicotinonitrile-based ligands have been explored for their catalytic properties in oxidation and transfer hydrogenation reactions (Saleem et al., 2013). Such research demonstrates the compounds' utility in developing novel catalysts with specific reactivity profiles.
Properties
IUPAC Name |
2-benzylsulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2S/c21-20(22,23)17-11-18(15-9-5-2-6-10-15)25-19(16(17)12-24)26-13-14-7-3-1-4-8-14/h1-11H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXIGFJAMDHSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.